4-Hydroxyisophthalaldehyde

Description

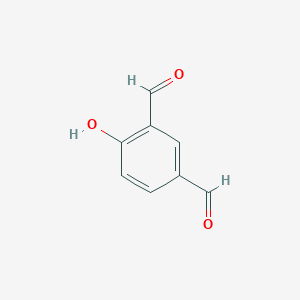

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUATHOQKVGPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186908 | |

| Record name | 4-Hydroxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3328-70-9 | |

| Record name | 4-Hydroxyisophthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003328709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyisophthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxyisophthalaldehyde from 4-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxyisophthalaldehyde from 4-hydroxybenzaldehyde, a key transformation for obtaining a versatile bifunctional aromatic building block. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Visualizations of the reaction pathway and experimental workflow are included to facilitate understanding.

Introduction

This compound, also known as 2,4-diformylphenol, is a valuable intermediate in organic synthesis, particularly in the construction of macrocyclic compounds, Schiff base ligands, and fluorescent probes. Its two aldehyde functionalities, ortho and para to the hydroxyl group, offer multiple reaction sites for further elaboration. The conversion of the readily available 4-hydroxybenzaldehyde to this dialdehyde is a critical step in accessing these complex molecular architectures. This guide focuses on the most effective methods for this transformation, primarily the modified Duff reaction, and provides a comparative context with other formylation techniques.

Synthetic Methodologies

The introduction of a second formyl group onto the 4-hydroxybenzaldehyde ring is an electrophilic aromatic substitution. The hydroxyl group is strongly activating and ortho-, para-directing. Since the para position is already occupied by an aldehyde group, the incoming electrophile is directed to the ortho positions. The primary methods for this formylation are the Duff reaction, the Reimer-Tiemann reaction, and the Vilsmeier-Haack reaction.

The Modified Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. While the classical Duff reaction often suffers from low yields, a modified procedure using trifluoroacetic acid (TFA) as the solvent has proven effective for the diformylation of 4-hydroxybenzaldehyde.[1] This method offers a more direct and higher-yielding route compared to other formylation techniques for this specific transformation.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in the presence of a strong base.[2][3][4] This reaction proceeds through the formation of a dichlorocarbene intermediate. While effective for the mono-formylation of phenols, its application for the synthesis of this compound from 4-hydroxybenzaldehyde is reported to be low-yielding, providing less than 20% of the desired product.[1]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a phosphoryl chloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, an electrophilic iminium salt.[5][6] This method is widely used for the formylation of electron-rich aromatic compounds. While it is a powerful formylation technique, specific high-yielding examples for the diformylation of 4-hydroxybenzaldehyde are not as well-documented as the modified Duff reaction.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and related diformylated phenols.

Table 1: Synthesis of this compound from 4-Hydroxybenzaldehyde

| Reaction Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Modified Duff | Hexamethylenetetramine | Trifluoroacetic Acid | 116-139 | 17 | 41 | [1] |

| Reimer-Tiemann | Chloroform, Sodium Hydroxide | - | - | - | <20 | [1] |

Table 2: Modified Duff Reaction for Diformylation of other 4-Substituted Phenols

| Starting Material | Product | Yield (%) | Melting Point (°C) | Reference |

| 4-tert-Butylphenol | 4-tert-Butyl-2,6-diformylphenol | - | - | [7] |

| p-Cresol | 2,6-Diformyl-4-methylphenol | 68 | 130 | [7] |

| 4-Methoxyphenol | 2,6-Diformyl-4-methoxyphenol | 42 | 135-136 | [7] |

| p-Bromophenol | 4-Bromo-2,6-diformylphenol | 41 | 136 | [7] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 4-hydroxybenzaldehyde using the modified Duff reaction, as adapted from the literature.[1]

Synthesis of this compound via Modified Duff Reaction

Materials:

-

4-Hydroxybenzaldehyde

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic Acid (TFA)

-

3N Hydrochloric Acid (HCl)

Procedure:

-

A stirred mixture of 4-hydroxybenzaldehyde (7.9 g, 64 mmol) and hexamethylenetetramine (13.7 g, 105 mmol) in trifluoroacetic acid (70 mL) is heated to reflux, with the reflux beginning at 98°C.

-

Over the next hour, 1 mL of volatile material is removed by distillation, allowing the internal temperature to stabilize at 116-117°C.

-

The reflux is continued for approximately 14 hours.

-

Thirteen milliliters of the solvent are then distilled off over a period of 1.5 hours, which raises the reaction temperature to 132-139°C. This temperature is maintained for an additional 3 hours.

-

The reaction mixture is then cooled to 102°C, and 100 mL of 3N hydrochloric acid is added.

-

The temperature is brought back to 102°C and held for 30 minutes to hydrolyze the intermediate imine species.

-

Upon cooling, the product crystallizes from the solution. The crude product can be further purified by recrystallization.

Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow for the synthesis of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. The Reimer-Tiemann reaction is a chemical reaction that involves the - askIITians [askiitians.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

physical and chemical properties of 4-Hydroxyisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisophthalaldehyde, also known as 2,4-diformylphenol, is an aromatic organic compound with the chemical formula C₈H₆O₃. It is a derivative of benzene carrying a hydroxyl group and two formyl (aldehyde) groups at positions 4, 1, and 3 respectively. This trifunctional scaffold makes it a valuable building block in organic synthesis, particularly in the development of fluorescent probes, covalent organic frameworks (COFs), and as an intermediate in the synthesis of more complex molecules. Its reactivity, stemming from the phenolic hydroxyl group and two aldehyde functionalities, allows for a diverse range of chemical transformations, making it a compound of significant interest in medicinal chemistry and materials science.

Physical Properties

This compound is typically a solid at room temperature, appearing as a white to orange or green powder or crystalline solid. It is soluble in methanol.[1][2] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₃ | [3] |

| Molecular Weight | 150.13 g/mol | [3] |

| Melting Point | 107.0 to 111.0 °C | [3] |

| Boiling Point | 266.0 ± 25.0 °C (Predicted) | [1] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1][2] |

| Appearance | White to Orange to Green powder to crystal | [3] |

| pKa | 5.98 ± 0.18 (Predicted) | [1] |

Chemical Properties

The chemical reactivity of this compound is characterized by the interplay of its hydroxyl and two aldehyde functional groups. The aldehyde groups can undergo typical reactions such as oxidation to carboxylic acids, reduction to alcohols, and condensation reactions with amines to form Schiff bases. The phenolic hydroxyl group is weakly acidic and can be deprotonated or undergo etherification. The aromatic ring can participate in electrophilic substitution reactions, with the directing effects of the substituents influencing the position of substitution.

| Identifier | Value |

| IUPAC Name | 4-hydroxybenzene-1,3-dicarbaldehyde |

| CAS Number | 3328-70-9 |

| SMILES | O=Cc1ccc(O)c(c1)C=O |

| InChI | InChI=1S/C8H6O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-5,11H |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized below.

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | Signals corresponding to aldehydic protons, aromatic protons, and the phenolic hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the aldehyde groups, aromatic carbons, and the carbon bearing the hydroxyl group. |

| IR Spectroscopy | A broad O-H stretching band for the phenol group (~3200-3600 cm⁻¹), a strong C=O stretching band for the aldehyde groups (~1670 cm⁻¹), and C-H stretching for the aromatic ring (~3000-3100 cm⁻¹).[1][4][5] |

| UV-Vis Spectroscopy | Absorption bands characteristic of the phenolic and benzaldehyde chromophores. |

Experimental Protocols

Synthesis of this compound via Modified Duff Reaction

Materials:

-

4-Hydroxybenzaldehyde

-

Hexamine (Hexamethylenetetramine)

-

Anhydrous glycerol

-

Boric acid

-

Sulfuric acid

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Prepare a glycerol-boric acid mixture by heating anhydrous glycerol and boric acid.

-

Cool the glycerol-boric acid mixture.

-

Thoroughly grind 4-hydroxybenzaldehyde and hexamine together.

-

Add the powdered mixture to the cooled glycerol-boric acid solution with vigorous stirring.

-

Heat the reaction mixture to 150-160°C and maintain this temperature with continuous stirring for the appropriate reaction time (typically several hours, monitored by TLC).[7]

-

Cool the reaction mixture and then acidify with a dilute solution of sulfuric acid.

-

The product can be isolated by steam distillation or by extraction with an organic solvent.

-

For extraction, transfer the acidified mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[8][9] Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied. The final solution should be free of any particulate matter.[8][9]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

-

Sample Preparation (Solid): A thin film of the solid sample can be prepared. Dissolve a small amount of this compound in a volatile solvent like methylene chloride or acetone.[10] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[10]

-

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be run first and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to ensure the absorbance is within the optimal range of the instrument (typically 0.1-1 AU).

-

Data Acquisition: Use a quartz cuvette to hold the sample solution. Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm). A baseline spectrum of the solvent in the cuvette should be recorded first and subtracted from the sample spectrum.

Applications and Reactivity Workflow

This compound is a key precursor in the synthesis of near-infrared (NIR) fluorescent probes. One such example is its use in the synthesis of QCy7-Ethyl, a NIR fluorescent fluorophore. The general workflow for this synthesis is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 3328-70-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 9. cif.iastate.edu [cif.iastate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the NMR Spectral Data Interpretation of 4-Hydroxyisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-hydroxyisophthalaldehyde. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in the accurate identification and structural elucidation of this compound. This document details the experimental protocols for NMR data acquisition, presents a thorough interpretation of the ¹H and ¹³C NMR spectra, and includes visual diagrams to illustrate the key structural relationships and magnetic environments of the molecule.

Introduction to this compound

This compound, also known as 2,4-diformylphenol, is an aromatic organic compound with the chemical formula C₈H₆O₃. Its structure consists of a benzene ring substituted with a hydroxyl group and two formyl (aldehyde) groups at positions 1, 3, and 4 respectively. This substitution pattern gives rise to a unique set of signals in its NMR spectra, which can be definitively assigned to the individual protons and carbons in the molecule. Understanding these spectral features is crucial for confirming the identity and purity of the compound in various research and development applications.

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate spectral interpretation. The following section outlines a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A carefully prepared sample is essential for obtaining a high-resolution NMR spectrum. The following steps are recommended:

-

Sample Quantity: For ¹H NMR, a sample mass of 1-10 mg is typically sufficient. For the less sensitive ¹³C NMR, a larger quantity of 5-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for phenolic compounds due to its excellent dissolving power and the fact that the hydroxyl proton is often observed as a distinct signal. Deuterated chloroform (CDCl₃) can also be used, though the hydroxyl proton may exchange more rapidly.

-

Dissolution: The weighed sample should be dissolved in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

-

Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. If not present, a small amount can be added, although referencing to the residual solvent peak is also common practice.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

NMR Spectral Data and Interpretation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as obtained from the Spectral Database for Organic Compounds (SDBS). The spectra were recorded in DMSO-d₆.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 11.49 | singlet | 1H | OH | |

| 10.29 | singlet | 1H | CHO (C1) | |

| 10.23 | singlet | 1H | CHO (C3) | |

| 8.20 | doublet | 1H | 2.2 | H-2 |

| 8.08 | doublet of doublets | 1H | 8.8, 2.2 | H-6 |

| 7.21 | doublet | 1H | 8.8 | H-5 |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 192.4 | CHO (C3) |

| 190.1 | CHO (C1) |

| 164.2 | C-4 |

| 138.0 | C-6 |

| 133.0 | C-2 |

| 126.9 | C-1 |

| 124.9 | C-3 |

| 118.0 | C-5 |

Interpretation of the Spectra

¹H NMR Spectrum:

-

The downfield singlet at 11.49 ppm is characteristic of a phenolic hydroxyl proton, with its chemical shift influenced by hydrogen bonding with the DMSO solvent.

-

The two singlets at 10.29 ppm and 10.23 ppm are assigned to the two aldehyde protons. Their distinct chemical shifts are due to the different electronic environments arising from their positions relative to the hydroxyl group.

-

The aromatic region displays three signals. The doublet at 8.20 ppm is assigned to H-2. It appears as a doublet due to coupling with H-6 (a small meta-coupling, J = 2.2 Hz).

-

The signal at 8.08 ppm is a doublet of doublets, corresponding to H-6. It is split by the adjacent H-5 (ortho-coupling, J = 8.8 Hz) and by H-2 (meta-coupling, J = 2.2 Hz).

-

The upfield doublet at 7.21 ppm is assigned to H-5 and is split by the neighboring H-6 (ortho-coupling, J = 8.8 Hz).

¹³C NMR Spectrum:

-

The two signals in the far downfield region at 192.4 ppm and 190.1 ppm are characteristic of aldehyde carbonyl carbons.

-

The signal at 164.2 ppm is assigned to the carbon bearing the hydroxyl group (C-4), which is significantly deshielded by the oxygen atom.

-

The remaining five signals in the aromatic region correspond to the carbons of the benzene ring, with their chemical shifts determined by the substitution pattern.

Visualizations

The following diagrams, generated using the DOT language, illustrate the structure and key NMR correlations for this compound.

Caption: Molecular structure of this compound.

Caption: ¹H-¹H coupling network in this compound.

Caption: Key one-bond ¹H-¹³C correlations (HSQC).

An In-depth Technical Guide on the Solubility of 4-Hydroxyisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxyisophthalaldehyde (CAS No: 3328-70-9), a vital organic compound utilized in the synthesis of near-infrared (NIR) fluorescent fluorophores and other chemical intermediates. Understanding the solubility of this compound is critical for its application in drug discovery, formulation development, and various chemical syntheses.

Core Concepts: Physicochemical Properties

This compound, also known as 4-hydroxy-1,3-benzenedicarboxaldehyde, is a solid at room temperature with a melting point of approximately 109°C.[1] Its molecular structure, featuring a hydroxyl group and two aldehyde groups on a benzene ring, dictates its solubility behavior. The presence of the polar hydroxyl and aldehyde groups allows for hydrogen bonding with polar solvents, while the aromatic ring contributes to its solubility in organic solvents.

Solubility Profile of this compound

Currently, comprehensive quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, qualitative descriptions and some predicted data provide valuable insights into its solubility profile.

| Solvent | Solubility Description | Quantitative Data (if available) |

| Methanol | Soluble | Not specified |

| Ethanol | Soluble | Not specified |

| Ether | Soluble | Not specified |

| Water | Limited solubility | 8.08 mg/mL (Predicted) |

Table 1: Summary of the solubility of this compound in various solvents.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental protocols are essential. The following sections detail the methodologies for determining both equilibrium and kinetic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility measurement.

Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a defined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered saturated solution to a suitable concentration and analyze it using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved this compound.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

Materials and Equipment:

-

This compound dissolved in DMSO (stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Nephelometer or a plate reader capable of measuring turbidity or UV absorbance

-

Liquid handling robotics (optional, for high-throughput)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a 96-well plate.

-

Addition of Aqueous Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final percentage of DMSO (typically ≤1-2%).

-

Incubation and Mixing: Seal the plate and shake it at a constant temperature for a shorter period than the equilibrium method (e.g., 1-2 hours).

-

Detection of Precipitation: Measure the turbidity of the samples using a nephelometer. An increase in light scattering indicates the formation of a precipitate. Alternatively, after a centrifugation step to pellet the precipitate, the concentration of the compound remaining in the solution can be measured by UV-spectroscopy.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

References

The Elusive Crystal Structure of 4-Hydroxyisophthalaldehyde: A Technical Overview

For Immediate Release

Palo Alto, CA – December 23, 2025 – Despite its utility as a precursor in the synthesis of various chemical entities, a definitive experimental crystal structure for 4-Hydroxyisophthalaldehyde remains unpublished in major crystallographic databases and the broader scientific literature. This technical guide addresses this information gap by outlining the established methodologies for determining such a crystal structure, providing a framework for researchers actively engaged in the synthesis and characterization of this and related compounds.

Introduction

This compound, a substituted aromatic dialdehyde, is a valuable building block in organic synthesis. Its molecular structure, featuring a hydroxyl group and two formyl groups on a benzene ring, suggests the potential for interesting intermolecular interactions, including hydrogen bonding, which would govern its solid-state packing and ultimately its physical properties. A detailed understanding of its crystal structure is paramount for applications in materials science and drug development, where solid-state properties are critical. This document provides a generalized experimental protocol and workflow for the determination of its crystal structure via single-crystal X-ray diffraction.

Hypothetical Crystallographic Data

While no experimental data for this compound is currently available, a typical crystallographic study would yield the parameters outlined in Table 1. These values are essential for defining the unit cell and the precise arrangement of atoms within the crystal lattice.

Table 1: Representative Crystallographic Data for a Small Organic Molecule

| Parameter | Example Value |

| Chemical Formula | C₈H₆O₃ |

| Formula Weight | 150.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 615.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.621 |

| R-factor (%) | < 5 |

Note: The values presented in this table are for illustrative purposes only and do not represent experimental data for this compound.

Experimental Methodology: A Generalized Protocol

The determination of the crystal structure of this compound would follow a well-established protocol involving synthesis, crystallization, and X-ray diffraction analysis.

Synthesis and Purification

This compound can be synthesized via methods such as the Duff reaction or the Reimer-Tiemann reaction, followed by appropriate purification techniques. High-purity material is crucial for obtaining single crystals suitable for diffraction experiments.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. Common methods include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles.

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is depicted in the following diagram.

Caption: Generalized workflow for the crystal structure determination of this compound.

Conclusion

While the definitive crystal structure of this compound is yet to be reported, the methodologies for its determination are well-established. This guide provides a comprehensive overview of the required experimental protocols and workflow for researchers and drug development professionals. The future elucidation of this crystal structure will undoubtedly provide valuable insights into its solid-state behavior and inform its application in various scientific domains.

An In-depth Technical Guide to 4-Hydroxyisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisophthalaldehyde, systematically known by its IUPAC name 4-hydroxybenzene-1,3-dicarbaldehyde , is an aromatic organic compound of significant interest in synthetic chemistry. Its structure, featuring a phenol ring substituted with two aldehyde groups at positions 1 and 3, makes it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in the development of advanced materials and research tools relevant to the scientific and drug development communities.

Nomenclature and Identification

-

IUPAC Name : 4-hydroxybenzene-1,3-dicarbaldehyde

-

Common Synonyms : 2,4-Diformylphenol, 5-Formylsalicylaldehyde

-

CAS Number : 3328-70-9

-

Molecular Formula : C₈H₆O₃

-

SMILES : O=Cc1cc(C=O)c(O)cc1

Physicochemical and Spectroscopic Data

The physical and chemical properties of 4-hydroxybenzene-1,3-dicarbaldehyde are summarized in the table below, providing key data for laboratory use and reaction planning.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 150.13 g/mol | |

| Appearance | White to orange to green powder/crystal | Echemi |

| Melting Point | 109 °C | |

| Boiling Point | 266.0 ± 25.0 °C at 760 mmHg (Predicted) | |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | |

| Purity | >98.0% (GC) | TCI |

| Solubility | Soluble in Methanol | ChemicalBook |

| pKa | 5.98 ± 0.18 (Predicted) | ChemicalBook |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of 4-hydroxybenzene-1,3-dicarbaldehyde.

| Spectrum Type | Database/Source | Notes |

| ¹H NMR | SpectraBase, SDBS | Available from John Wiley & Sons, Inc. and the AIST Spectral DB. |

| ¹³C NMR | SpectraBase | Available from John Wiley & Sons, Inc. |

| Mass Spectrometry | PubChemLite | Predicted collision cross-section values for various adducts are available. |

Synthesis and Experimental Protocols

The primary method for synthesizing 4-hydroxybenzene-1,3-dicarbaldehyde is through the formylation of a phenol precursor. The Duff reaction is a notable method for achieving this transformation.

Synthesis via Modified Duff Reaction

The Duff reaction is an ortho-formylation method for phenols that traditionally uses hexamethylenetetramine (HMTA) as the formylating agent in glycerol and boric acid, often resulting in low yields. Modifications using strong acids like trifluoroacetic acid (TFA) as the solvent can improve yields and formylate phenols that are unreactive under classical conditions.

Experimental Protocol: Modified Duff Reaction

-

Reaction Setup : To a solution of 4-substituted phenol in trifluoroacetic acid (TFA), add hexamethylenetetramine (HMTA) in molar equivalents appropriate for diformylation (e.g., 2.2-4 equivalents).

-

Reaction Conditions : Heat the mixture under reflux. The reaction temperature will depend on the boiling point of the acid used, typically between 80-120°C. The reaction progress can be accelerated by the addition of co-reagents like paraformaldehyde or 1,3,5-trioxane.

-

Workup : After the reaction is complete (monitored by TLC or GC), the mixture is cooled. An aqueous workup is performed to hydrolyze the intermediate imine product to the desired dialdehyde.

-

Purification : The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield 4-hydroxybenzene-1,3-dicarbaldehyde.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The unique structure of 4-hydroxybenzene-1,3-dicarbaldehyde makes it a valuable building block in several advanced applications, particularly in materials science and the development of biochemical probes.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. The aldehyde functional groups of 4-hydroxybenzene-1,3-dicarbaldehyde allow it to act as a linker molecule. Through condensation reactions with polyamine building blocks (e.g., triamines), it forms stable imine-linked COFs. These materials are investigated for applications in:

-

Gas Storage and Separation : The defined pore structure of COFs allows for selective adsorption of gases.

-

Catalysis : The framework can be functionalized to create active catalytic sites.

-

Sensing : Changes in the COF's properties upon interaction with analytes can be used for chemical sensing.

-

Energy Storage : Hydroxyl-functionalized COFs have been explored as high-performance supercapacitor electrodes.

Caption: Use of this compound as a linker in COF synthesis.

Synthesis of Near-Infrared (NIR) Fluorescent Probes

In the field of drug development and cell biology, fluorescent probes are essential tools for imaging and detection. This compound serves as a precursor for the synthesis of complex organic dyes. For instance, it can be used in the multi-step synthesis of near-infrared (NIR) fluorescent probes. These probes are designed for detecting specific biological molecules, such as hydrogen sulfide (H₂S), a significant gaseous signaling molecule. The aldehyde groups can be used to construct heterocyclic systems or to introduce specific functionalities that modulate the probe's fluorescent properties upon reacting with the target analyte.

The development of such probes is crucial for:

-

Disease Diagnosis : Visualizing abnormal levels of biomarkers in cells and tissues.

-

Drug Efficacy Studies : Monitoring the effect of a drug on cellular processes in real-time.

-

Understanding Biological Pathways : Tracking the presence and concentration of key signaling molecules.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific biological activities or modulation of signaling pathways by 4-hydroxybenzene-1,3-dicarbaldehyde itself. Its primary role in a biological context is as a synthetic intermediate for creating molecules, such as the NIR probes mentioned above, which are then used to study biological systems.

Research into Schiff bases derived from related hydroxy-aldehyde compounds has shown potential biological activities, including antimicrobial and antioxidant properties, as well as DNA binding and cleavage capabilities. However, specific studies focused on 4-hydroxybenzene-1,3-dicarbaldehyde are needed to ascertain its own pharmacological profile. Its relevance to drug development professionals lies more in its utility as a versatile chemical scaffold than as a direct therapeutic agent.

Conclusion

This compound (4-hydroxybenzene-1,3-dicarbaldehyde) is a valuable and versatile chemical compound. For researchers in materials science, it is a key building block for the rational design of Covalent Organic Frameworks with tunable properties. For scientists and professionals in drug development, its utility lies in its role as a precursor for sophisticated molecular tools, such as NIR fluorescent probes, which are indispensable for modern biological imaging and diagnostics. While its intrinsic biological activity is not well-characterized, its importance as a synthetic platform is well-established, making it a compound of continued interest for advanced chemical synthesis.

A Technical Guide to 4-Hydroxyisophthalaldehyde and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Hydroxyisophthalaldehyde, a versatile bifunctional aromatic compound. It details the compound's nomenclature, physicochemical properties, synthesis, and key applications in materials science and chemical synthesis. This guide is intended for professionals in research and development who require detailed technical information on this valuable chemical building block.

Nomenclature and Chemical Identifiers

This compound is known by several synonyms. Its primary identifiers and names are crucial for accurate database and literature searches. The most common identifiers are summarized below.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| Primary IUPAC Name | 4-Hydroxybenzene-1,3-dicarbaldehyde |

| Common Synonym | 2,4-Diformylphenol |

| CAS Number | 3328-70-9 |

| Molecular Formula | C₈H₆O₃ |

| Other Synonyms | 5-Formylsalicylaldehyde |

| 3-Formyl-4-hydroxybenzaldehyde | |

| 5-Formyl-2-hydroxybenzaldehyde | |

| 4-Hydroxy-1,3-benzenedicarboxaldehyde | |

| MDL Number | MFCD00003334 |

| InChI Key | FEUATHOQKVGPEK-UHFFFAOYSA-N |

digraph "Synonym_Relationship" { graph [fontname="Arial", splines=true, overlap=false, nodesep=0.6, ranksep=0.8]; node [fontname="Arial", style="filled", shape=rectangle, rounded=0.2]; edge [fontname="Arial", color="#5F6368"];// Central Node A[label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse, style="filled,bold"];

// Synonyms B[label="2,4-Diformylphenol", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="4-Hydroxybenzene-\n1,3-dicarbaldehyde\n(IUPAC Name)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="5-Formylsalicylaldehyde", fillcolor="#FFFFFF", fontcolor="#202124"];

// Identifiers E [label="CAS: 3328-70-9", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d]; F [label="Formula: C₈H₆O₃", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d];

// Relationships A -> {B, C, D} [label="is known as"]; A -> {E, F} [label="is identified by"]; }

Caption: Logical relationship of core synonyms and identifiers.

Physicochemical Properties

The physical and chemical properties of this compound determine its suitability for various experimental conditions and applications.[1][2][3][4][5][6]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 150.13 g/mol [1][6] |

| Appearance | White to orange or green powder/crystal[7] |

| Melting Point | 109 °C[2][3] |

| Boiling Point (Predicted) | 266.0 ± 25.0 °C at 760 mmHg[2][3] |

| Solubility | Soluble in Methanol[3] |

| pKa (Predicted) | 5.98 ± 0.18[3] |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Nitrogen)[1][3][8] |

Synthesis Protocol

This compound can be effectively synthesized from 4-substituted phenols via a diformylation process known as the modified Duff reaction.[9][10][11] This one-step method provides moderate to good yields by carefully controlling reaction conditions.[11]

This protocol is a representative procedure based on the selective diformylation of 4-substituted phenols using hexamethylenetetramine in trifluoroacetic acid, as described by Lindoy et al. (1998).[11]

Reagents:

-

4-Hydroxybenzaldehyde (starting material)

-

Hexamethylenetetramine (formylating agent)

-

Anhydrous Trifluoroacetic Acid (TFA) (solvent and catalyst)

-

4 M Hydrochloric Acid (for hydrolysis)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting 4-substituted phenol (e.g., 4-hydroxybenzaldehyde) in anhydrous trifluoroacetic acid.

-

Addition of Reagent: Add hexamethylenetetramine to the solution. A typical molar ratio of phenol to hexamethylenetetramine for diformylation is approximately 1:4.[11]

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 5 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).[11]

-

Hydrolysis: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 4 M HCl to hydrolyze the intermediate imine species. This step is exothermic and should be performed in a fume hood. Let the mixture stir overnight.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound. A representative yield for a similar diformylation process is approximately 65%.[11]

Caption: Workflow for the synthesis of 2,4-Diformylphenol.

Applications in Research and Development

While reports on the direct biological activity of this compound are scarce in the reviewed literature, its bifunctional nature (possessing both a phenolic hydroxyl group and two aldehyde groups) makes it a valuable building block in materials science and synthetic chemistry.

The two aldehyde groups of this compound allow it to act as a linker molecule in the synthesis of Covalent Organic Frameworks (COFs).[12] COFs are porous, crystalline polymers with potential applications in gas storage, catalysis, and sensing.[13] The aldehyde groups can react with multitopic amines (e.g., diamines, triamines) through imine condensation reactions to form the extended, porous network.[13]

Generalized Experimental Protocol (COF Synthesis):

-

A mixture of this compound and a corresponding amine linker (e.g., p-phenylenediamine) is placed in a reaction vessel.

-

A solvent system, often a mixture like mesitylene and dioxane, is added along with an aqueous acetic acid catalyst.

-

The vessel is sealed and heated under solvothermal conditions for several days to facilitate the growth of crystalline COF material.

-

The resulting solid is isolated by filtration, washed with various organic solvents, and dried to yield the pure COF.

Caption: General scheme for COF synthesis using 2,4-Diformylphenol.

The aldehyde functionalities are reactive handles for synthesizing Schiff base compounds. Reaction with primary amines, particularly anilines, can yield fluorescent molecules. The phenolic hydroxyl group can modulate the electronic properties of the resulting imine, influencing its photophysical characteristics. This makes this compound a useful precursor for developing chemosensors and fluorescent probes.[9]

Generalized Experimental Protocol (Schiff Base Synthesis):

-

Dissolve this compound in a suitable solvent, such as ethanol or methanol.

-

Add a stoichiometric amount of a primary amine (e.g., an aniline derivative).

-

A catalytic amount of acid (e.g., acetic acid) can be added to promote the reaction.

-

The mixture is typically refluxed for several hours.

-

Upon cooling, the Schiff base product often precipitates and can be collected by filtration and recrystallization.

Biological Activity

Extensive searches of scientific literature and chemical databases did not yield significant data on the biological activity or involvement in specific signaling pathways for this compound (2,4-Diformylphenol) itself. Studies on related but structurally different compounds, such as 2,4-di-tert-butylphenol or 4-nonylphenol, show various biological effects, but these findings cannot be extrapolated to this compound.[2][14][15][16] Researchers investigating this molecule for potential drug development applications should consider this a novel area of inquiry requiring primary screening.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Class | Statement |

| Signal Word | Warning[8] |

| Hazard Statements | H315: Causes skin irritation[6] |

| H319: Causes serious eye irritation[6] | |

| H335: May cause respiratory irritation[8] | |

| Precautionary | P261: Avoid breathing dust.[8] |

| Statements | P280: Wear protective gloves/eye protection.[6] |

| P305+P351+P338: IF IN EYES: Rinse cautiously...[6] |

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3089905A - Process for the production of 4-hydroxyisophthalic acid - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 3328-70-9 [sigmaaldrich.com]

- 6. This compound | C8H6O3 | CID 165106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scholar9.com [scholar9.com]

- 8. This compound | 3328-70-9 [sigmaaldrich.com]

- 9. This compound | 3328-70-9 [chemicalbook.com]

- 10. Duff reaction - Wikipedia [en.wikipedia.org]

- 11. lookchem.com [lookchem.com]

- 12. This compound | 3328-70-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. globalscience.berkeley.edu [globalscience.berkeley.edu]

- 14. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs [ouci.dntb.gov.ua]

- 15. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of 4-nonylphenol and bisphenol A on stimulation of cell growth via disruption of the transforming growth factor-β signaling pathway in ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Hydroxyisophthalaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxyisophthalaldehyde and its derivatives. It includes detailed experimental protocols for key synthetic transformations, quantitative data for various synthetic routes, and visualizations of reaction mechanisms and workflows. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as 2,4-diformylphenol, is a versatile aromatic building block characterized by a phenol ring substituted with two aldehyde functionalities at the ortho and para positions relative to the hydroxyl group. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of a wide range of complex molecules, including macrocycles, Schiff base ligands, and heterocyclic compounds with potential applications in catalysis, materials science, and pharmaceutical development. This guide will focus on the primary synthetic routes to this compound and its derivatives, with a particular emphasis on the Duff and Reimer-Tiemann reactions, as well as subsequent derivatization of the phenolic hydroxyl group.

Synthesis of the this compound Core

The introduction of two formyl groups onto a phenol ring to generate the this compound scaffold is most commonly achieved through electrophilic aromatic substitution reactions. The Duff and Reimer-Tiemann reactions are classical methods for the formylation of phenols and can be adapted for diformylation under specific conditions.

Modified Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. While traditionally used for mono-ortho-formylation, modifications using strong acids like trifluoroacetic acid (TFA) can facilitate diformylation, particularly of activated phenols like 4-hydroxybenzaldehyde.

Reaction Pathway:

Caption: Synthesis of this compound via a modified Duff reaction.

Experimental Protocol: Synthesis of this compound from 4-Hydroxybenzaldehyde

This protocol is adapted from the diformylation of 4-substituted phenols using a modified Duff reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous trifluoroacetic acid (TFA) (approximately 10-20 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add hexamethylenetetramine (HMTA) (2.0-2.5 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-water.

-

Hydrolysis: Stir the aqueous mixture for several hours to ensure complete hydrolysis of the intermediate iminium species.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in the presence of a strong base to introduce a formyl group, primarily at the ortho position. While typically leading to mono-formylation, forcing conditions can result in the formation of diformylated products. However, this method is often less efficient for producing this compound compared to the modified Duff reaction, with lower yields and the formation of multiple byproducts.[1]

Reaction Pathway:

Caption: General mechanism of the Reimer-Tiemann reaction for mono-formylation.

Synthesis of this compound Derivatives

The phenolic hydroxyl group of this compound can be readily derivatized to afford a variety of ethers and esters, further expanding its utility as a synthetic intermediate.

Ether Derivatives (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and an alkyl halide.

Experimental Workflow:

Caption: Workflow for the synthesis of 4-alkoxyisophthalaldehyde derivatives.

Experimental Protocol: Synthesis of 4-Alkoxyisophthalaldehyde Derivatives

-

Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Reagent Addition: Add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (50-80 °C) until the reaction is complete, as monitored by TLC.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Ester Derivatives (Esterification)

Ester derivatives can be prepared by reacting this compound with an acyl chloride or a carboxylic acid under appropriate conditions.

Experimental Workflow:

Caption: Workflow for the synthesis of 4-acyloxyisophthalaldehyde derivatives.

Experimental Protocol: Synthesis of 4-Acyloxyisophthalaldehyde Derivatives

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran. Add a base, such as triethylamine or pyridine (1.2-1.5 eq).

-

Reagent Addition: Cool the solution in an ice bath and slowly add the acyl chloride (1.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its derivatives.

Table 1: Synthesis of this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-tert-Butylphenol | HMTA, TFA, reflux | 4-tert-Butyl-2,6-diformylphenol | 65 | N/A |

| p-Cresol | HMTA, TFA, reflux | 2,6-Diformyl-4-methylphenol | 65 | N/A |

| 4-Methoxyphenol | HMTA, TFA, reflux | 2,6-Diformyl-4-methoxyphenol | 42 | N/A |

| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide, K₂CO₃, DMF, 100 °C, 3 h | 4-(4-Nitrobenzyloxy)benzaldehyde | 74 | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | (BRUKER AC-300) | [3] |

| ¹³C NMR | (Tokyo Kasei Kogyo Company, Ltd.) | [3] |

| IR (cm⁻¹) | 3060.96, 2926.67, 1686.57, 1595.79, 1160.45 (for a derivative) | [2] |

| MS (m/z) | 150 (M⁺) | [4] |

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives. The modified Duff reaction stands out as a promising method for the preparation of the core 2,4-diformylphenol structure from readily available starting materials. Furthermore, the phenolic hydroxyl group offers a convenient handle for subsequent derivatization, enabling the synthesis of a diverse library of compounds. The experimental protocols and data presented herein are intended to equip researchers with the necessary information to effectively synthesize and utilize these valuable building blocks in their respective fields.

References

A Comprehensive Technical Guide to the Thermal Stability of 4-Hydroxyisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the thermal stability of 4-Hydroxyisophthalaldehyde (also known as 2,4-Diformylphenol), a key building block in the synthesis of various organic compounds. Understanding the thermal properties of this compound is crucial for its application in research, particularly in drug development and materials science, where it serves as a versatile precursor. This document outlines its known physical properties and provides standardized experimental protocols for its thermal analysis.

Core Physical and Thermal Properties

While specific thermogravimetric analysis (TGA) or detailed differential scanning calorimetry (DSC) data for this compound is not extensively available in public literature, its fundamental physical properties have been reported. These properties provide a baseline for understanding its thermal behavior.

| Property | Value | Source(s) |

| Melting Point | 107.0 to 111.0 °C | |

| 109 °C | [1] | |

| Boiling Point (Predicted) | 266.0 ± 25.0 °C at 760 mmHg | [1] |

| Molecular Formula | C₈H₆O₃ | |

| Molecular Weight | 150.13 g/mol | |

| Appearance | White to Orange to Green powder to crystal |

The thermal stability of isophthalaldehyde isomers is influenced by the position of the aldehyde groups on the benzene ring, which affects molecular symmetry and intermolecular forces. For instance, terephthalaldehyde, the para-isomer, has the highest melting point among the isomers due to its efficient crystal lattice packing.[2]

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition profile of this compound, standardized analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.[3][4][5][6][7]

Thermogravimetric Analysis (TGA)

TGA is employed to measure changes in the mass of a sample as a function of temperature or time, providing critical information on thermal stability, decomposition temperatures, and compositional analysis.[3][5]

Objective: To determine the onset of decomposition and characterize the mass loss profile of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into a ceramic or aluminum crucible.

-

Instrument Setup: Place the crucible into a calibrated thermogravimetric analyzer.

-

Atmosphere: Conduct the analysis under a controlled inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min to prevent oxidation.[8]

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[8]

-

-

Data Analysis: The resulting TGA curve, plotting mass percentage against temperature, will reveal the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rates (Td), which can be determined from the peak of the first derivative (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.[3][4][5][6][7]

Objective: To accurately determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty sealed pan should be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Use an inert nitrogen purge gas with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Perform a heat/cool/heat cycle to erase the sample's thermal history. For example, heat from room temperature to a temperature above the melting point, cool down, and then reheat at a controlled rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset of this peak is taken as the melting point (Tm), and the area under the peak corresponds to the heat of fusion (ΔHfus).

Logical Workflow for Thermal Characterization

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound like this compound.

Conclusion

References

- 1. This compound | 3328-70-9 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 4. mooreanalytical.com [mooreanalytical.com]

- 5. skztester.com [skztester.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 8. benchchem.com [benchchem.com]

4-Hydroxyisophthalaldehyde molecular weight and formula

This guide provides core technical data on 4-Hydroxyisophthalaldehyde, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chemical compound with the IUPAC name 4-hydroxybenzene-1,3-dicarbaldehyde. It is also known by its synonym, 2,4-Diformylphenol.

Quantitative Molecular Information

The fundamental molecular properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₈H₆O₃ | [1][2][3][4] |

| Molecular Weight | 150.13 g/mol | [1][2][3][4] |

| CAS Number | 3328-70-9 | [1][3][4] |

As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams. The information provided is based on publicly available chemical data.

References

4-Hydroxyisophthalaldehyde: A Technical Health and Safety Guide for Research Professionals

An In-depth Examination of Hazard Information, Safe Handling Protocols, and Biological Reactivity

This technical guide provides a comprehensive overview of the health and safety information currently available for 4-Hydroxyisophthalaldehyde (CAS No. 3328-70-9). Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on the toxicological properties, handling procedures, and emergency responses related to this compound. Due to a lack of specific toxicological studies on this compound, this guide also incorporates general principles of aldehyde toxicity and standardized experimental protocols to inform a robust risk assessment.

Physicochemical and Hazard Identification

This compound, also known as 4-hydroxybenzene-1,3-dicarbaldehyde, is a solid organic compound.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3328-70-9 | [1][3][4][5] |

| Molecular Formula | C₈H₆O₃ | [1][2] |

| Molecular Weight | 150.13 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 109 °C | [4] |

| Boiling Point | 266.0 ± 25.0 °C at 760 mmHg | [6] |

| Solubility | Soluble in Methanol | [6] |

The primary hazards associated with this compound, as identified through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are related to its irritant properties.[2][3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [2][3] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | [2][3] |

Hazard Pictogram:

Safe Handling and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, strict adherence to safe handling procedures and the use of appropriate personal protective equipment are imperative to minimize exposure risk.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is critical when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected for integrity before each use.

-

Protective Clothing: A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[7]

-

-

Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended. For large-scale operations or in situations with inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[8]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Store under an inert atmosphere.[6]

Emergency and First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. | [2] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse. | [10][11] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor. | [11][12] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell. | [7] |

Experimental Protocols for Hazard Evaluation

Skin Irritation Testing (Based on OECD Guideline 439)

The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[13][14]

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissue cultures are equilibrated under controlled conditions.

-

Application of Test Substance: A precise amount of this compound (as a solid or in a suitable solvent) is applied topically to the surface of the RhE tissue.[13]

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).[13]

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium for a prolonged post-incubation period (e.g., 42 hours) to allow for the development of cytotoxic effects.[13]

-

Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a blue formazan salt, which is then extracted and measured spectrophotometrically.[13]

-

Classification: The viability of the treated tissues is compared to that of negative controls. If the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%), the substance is classified as a skin irritant (GHS Category 2).[13]

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Eye Irritation Testing (Based on OECD Guideline 492)

Similar to skin irritation testing, in vitro methods are now standard for assessing eye irritation potential. The Reconstructed human Cornea-like Epithelium (RhCE) test method is a validated alternative to traditional animal testing.[15][16]

Methodology:

-

Tissue Preparation: Three-dimensional RhCE tissue models are prepared and equilibrated.

-

Application of Test Substance: A defined amount of this compound is applied to the surface of the corneal model. The exposure time varies depending on whether the substance is a liquid (e.g., 30 minutes) or a solid (e.g., 6 hours).[15]

-

Post-Exposure Incubation: After exposure, the tissues are rinsed and incubated in fresh medium for a specified recovery period.[15]

-

Viability Assessment: The viability of the corneal cells is measured using the MTT assay.[15]

-

Classification: The substance is classified based on the reduction in tissue viability. A viability below a defined threshold (e.g., ≤ 60%) indicates that the substance is an eye irritant (GHS Category 1 or 2).[15]

Toxicological Profile and Potential Mechanisms of Action

Quantitative toxicological data for this compound, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are not available in the reviewed literature. The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system.

As an aromatic aldehyde, the toxicity of this compound is likely driven by the reactivity of its aldehyde functional groups. Aldehydes are electrophilic and can react with nucleophilic groups in biological macromolecules, such as the amino groups of lysine residues and the sulfhydryl groups of cysteine residues in proteins. This can lead to the formation of Schiff bases and Michael adducts, respectively.

This covalent modification of proteins can disrupt their structure and function, leading to cellular stress, inflammation, and cytotoxicity, which manifests as irritation at the site of contact.

Caption: Generalized Signaling Pathway for Aldehyde-Induced Cellular Toxicity.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While specific, in-depth toxicological studies on this compound are limited, the available data from safety data sheets, in conjunction with an understanding of general aldehyde toxicity and standardized testing protocols, provides a strong basis for a conservative risk assessment. Researchers and all personnel handling this compound must adhere to the recommended engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide to ensure a safe working environment. Further research into the specific toxicological profile and mechanisms of action of this compound would be beneficial for a more complete understanding of its potential health effects.

References

- 1. This compound | C8H6O3 | CID 165106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. AB136946 | CAS 3328-70-9 – abcr Gute Chemie [abcr.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound CAS#: 3328-70-9 [m.chemicalbook.com]

- 7. ceuaics.ufba.br [ceuaics.ufba.br]

- 8. Evaluation of human skin irritation by carboxylic acids, alcohols, esters and aldehydes, with nitrocellulose-replica method and closed patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. delltech.com [delltech.com]

- 11. chemscene.com [chemscene.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. x-cellr8.com [x-cellr8.com]

- 14. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 15. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

Commercial Suppliers and Synthetic Guide for 4-Hydroxyisophthalaldehyde: A Technical Resource for Researchers